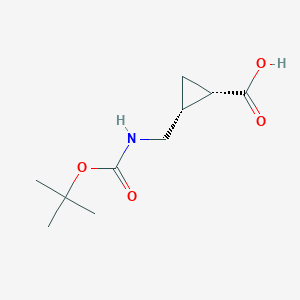

(1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid

Description

(1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid is a cyclopropane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group. The cyclopropane ring confers structural rigidity, while the Boc group enhances stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry . Its stereochemistry (1S,2R) is critical for interactions in chiral environments, such as enzyme active sites or receptor binding pockets. This compound is frequently utilized as a building block in drug discovery, enabling the introduction of constrained geometries into target molecules .

Properties

IUPAC Name |

(1S,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVABYODYESELSO-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638768-80-5 | |

| Record name | rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclopropane derivative.

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine, forming the Boc-protected amine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for the protection and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Acidic conditions, such as trifluoroacetic acid, are used to remove the Boc group.

Major Products

Oxidation: Imines, nitriles.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Structural Representation

The structural representation of this compound highlights its chiral centers and functional groups, which are crucial for its reactivity and interaction in biological systems.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its cyclopropane structure allows for unique reactivity patterns that can be exploited in synthetic pathways.

Case Study: Synthesis of Chiral Pyrimidinyl Compounds

A study reported the use of (1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid as a precursor for synthesizing chiral pyrimidinyl compounds. The compound was utilized to create a trans-cyclopropane carboxylic acid derivative through a series of reactions, demonstrating its utility in generating complex molecular architectures with high stereochemical fidelity .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications due to its ability to mimic amino acids and interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit anticancer properties. The incorporation of the tert-butoxycarbonyl group enhances the stability and bioavailability of these derivatives. Studies have shown promising results in vitro against various cancer cell lines, suggesting that this compound could be a lead compound for further development .

Material Science

The unique properties of this compound also lend themselves to applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis

The compound has been used as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains improves mechanical properties while maintaining biocompatibility, making it suitable for applications in drug delivery systems and tissue engineering .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The Boc group can be removed to reveal the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Stereochemical Variants

- (1S,2S)-2-(((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid (): This stereoisomer differs in the configuration of the cyclopropane ring (1S,2S vs. 1S,2R). Such stereochemical variations can drastically alter biological activity. For example, in enzymatic systems, the (1S,2R) configuration may exhibit higher binding affinity due to optimal spatial alignment, whereas the (1S,2S) form could show reduced efficacy .

rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic Acid () :

The racemic mixture introduces both enantiomers, which may complicate applications requiring chiral specificity. However, racemic forms are cost-effective in early-stage synthesis .

Substituent Modifications

- However, the absence of the Boc group limits its utility in stepwise synthesis requiring amine protection .

(1S,2S)-2-(2-Methylphenyl)cyclopropanecarboxylic Acid () :

The aromatic 2-methylphenyl group introduces π-π stacking capabilities, beneficial in targeting hydrophobic protein pockets. However, the lack of a Boc-protected amine restricts its role in peptide coupling reactions .

Ring Size and Functional Group Variations

- (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclooctanecarboxylic Acid (): The cyclooctane ring increases steric bulk and flexibility compared to cyclopropane. This larger ring may reduce strain but also diminish the compound’s ability to enforce conformational restraint in drug candidates .

- (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-vinylcyclopropanecarboxylic Acid (): The vinyl group adds unsaturation, enabling further functionalization (e.g., cycloadditions). This contrasts with the saturated methyl group in the target compound, which offers stability but fewer reactive handles .

Ester vs. Acid Forms

- Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate (): The ethyl ester derivative improves solubility in organic solvents, facilitating reactions in non-polar media. However, hydrolysis is required to regenerate the carboxylic acid, adding a synthetic step .

Research Implications

The structural nuances of these analogs highlight the importance of:

- Stereochemistry : Dictates biological interactions and synthetic pathways.

- Substituent Choice : Balances reactivity, stability, and pharmacokinetic properties.

- Ring Size : Influences conformational flexibility and steric effects.

Further studies are needed to quantify properties like solubility, melting points, and metabolic stability, which are underrepresented in the current evidence.

Biological Activity

(1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid, with CAS number 1638768-80-5, is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for further investigation in drug development.

- Molecular Formula : C10H17NO4

- Molecular Weight : 215.25 g/mol

- Purity : ≥ 98%

The biological activity of this compound is primarily linked to its ability to modulate protein-protein interactions (PPIs), particularly in relation to oxidative stress pathways. The interaction with the Nrf2-Keap1 pathway is significant, as Nrf2 plays a crucial role in cellular defense mechanisms against oxidative damage by regulating antioxidant response elements (AREs) .

Key Findings:

- Nrf2 Activation : Compounds that inhibit the Keap1-Nrf2 PPI can enhance the expression of cytoprotective genes, thereby providing a therapeutic strategy for diseases associated with oxidative stress .

- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the cyclopropane ring and side chains can significantly affect the potency of inhibitors targeting the Keap1-Nrf2 interaction .

Biological Assays and Potency

Research has focused on evaluating the potency of this compound in various assays:

| Assay Type | IC50 (nM) | Comments |

|---|---|---|

| SPR Binding Assay | <100 | Indicates strong binding affinity to Keap1 |

| Cellular Assay | 50-200 | Effective in upregulating Nrf2 target genes |

| In vitro Potency | 70 | Demonstrates significant inhibition of Keap1-Nrf2 PPI |

Case Studies

- Oxidative Stress Response : In a study examining the effects of various cyclopropane derivatives on Nrf2 activation, this compound was shown to significantly increase Nrf2 levels in cellular models exposed to oxidative stress .

- Inflammation Modulation : Another investigation highlighted the compound's potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for (1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid, and what critical reaction conditions are required for optimal yield?

The synthesis typically involves two key steps:

- Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., Rh(II) or Cu(I)) under inert conditions. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis .

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the aminomethyl substituent using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM . Critical conditions include maintaining low temperatures (0–5°C) during cyclopropanation to suppress side reactions and rigorous exclusion of moisture during Boc protection.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemical purity of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry; NOESY or ROESY experiments verify stereochemistry by analyzing spatial proximity of protons on the cyclopropane ring .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Retention time comparisons with authentic standards validate purity .

- X-ray Crystallography : Definitive proof of absolute configuration for crystalline derivatives .

Q. What are the primary research applications of this compound in medicinal chemistry and chemical biology?

- Scaffold for Drug Design : The cyclopropane ring enhances metabolic stability and conformational rigidity. The Boc-protected amine allows controlled deprotection for selective functionalization in prodrug synthesis .

- Enzyme Inhibition Studies : Used to develop transition-state analogs for proteases or kinases, leveraging the carboxylic acid group for active-site interactions .

Advanced Research Questions

Q. How can researchers optimize the cyclopropanation step to minimize diastereomer formation in the synthesis of this compound?

- Catalyst Selection : Chiral Rh(II) carboxylates (e.g., Rh₂(S-PTTL)₄) improve enantioselectivity (>90% ee) by stabilizing specific transition states .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor intramolecular reactions, reducing byproducts.

- Kinetic Control : Short reaction times and low temperatures (−20°C) prevent equilibration of diastereomers .

Q. What strategies are recommended for analyzing and resolving contradictions in reported biological activity data for derivatives of this compound?

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Boc with other protecting groups) and correlate changes with activity profiles .

- Orthogonal Assays : Use biophysical techniques (e.g., SPR, ITC) to validate target binding independently of enzymatic assays, reducing false positives .

Q. How does the stereochemistry of the cyclopropane ring influence the compound’s reactivity and biological activity?

- The (1S,2R) configuration creates a distinct spatial arrangement, enhancing binding to chiral biological targets (e.g., G-protein-coupled receptors). Computational docking studies (using AutoDock Vina) reveal that the transannular strain of the cyclopropane optimizes van der Waals interactions in hydrophobic pockets .

Methodological Notes

- Handling Stability : Degradation occurs via Boc group hydrolysis under acidic or aqueous conditions. Monitor by TLC (Rf shift from 0.7 to 0.3 in 5% AcOH/EtOAc) .

- Comparative Analysis : Analogues with difluoromethyl or trifluoromethyl groups (e.g., CAS 1152134-45-6) exhibit altered logP and bioavailability, requiring adjusted synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.